Amdakefalin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amdakefalin involves multiple steps, including the formation of peptide bonds and the incorporation of specific functional groups. The reaction conditions typically require controlled temperatures, specific pH levels, and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines can precisely control the addition of amino acids and other reagents, ensuring high yield and purity of the final product. The process also includes purification steps such as high-performance liquid chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Amdakefalin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds.
Scientific Research Applications
Amdakefalin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Amdakefalin involves its interaction with specific molecular targets, such as receptors or enzymes. It can modulate cellular pathways by binding to these targets and altering their activity. This modulation can lead to changes in cellular functions, such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Amdakefalin is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:
This compound analogs: These compounds share a similar peptide backbone but differ in their side chains and functional groups.
Other peptides: Compounds like enkephalins and endorphins, which also interact with cellular receptors and modulate biological functions.
This compound stands out due to its high specificity and potency in interacting with its molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
CAS No. |
2253747-71-4 |
---|---|
Molecular Formula |
C37H53N7O6 |
Molecular Weight |
691.87 |
IUPAC Name |
[6-(D-phenylalanyl-D-phenylalanyl-D-leucyl-D-lysyl)-3,6- diazabicyclo[3.1.1]heptan-3-yl]acetic acid |
InChI |
InChI=1S/C37H53N7O6/c1-24(2)17-31(35(48)40-30(15-9-10-16-38)37(50)44-27-20-28(44)22-43(21-27)23-33(45)46)42-36(49)32(19-26-13-7-4-8-14-26)41-34(47)29(39)18-25-11-5-3-6-12-25/h3-8,11-14,24,27-32H,9-10,15-23,38-39H2,1-2H3,(H,40,48)(H,41,47)(H,42,49)(H,45,46)/t27?,28?,29-,30-,31-,32-/m1/s1 |
InChI Key |
UYBUZMHWJZOLBG-JMCFDMAJSA-N |
SMILES |
O=C(O)CN1CC(C2)N(C([C@@H](CCCCN)NC([C@@H](CC(C)C)NC([C@@H](CC3=CC=CC=C3)NC([C@@H](CC4=CC=CC=C4)N)=O)=O)=O)=O)C2C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Amdakefalin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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